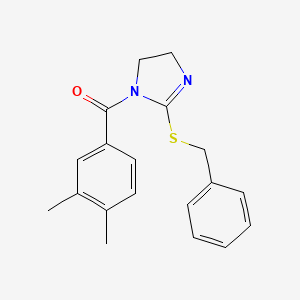
3-(1-Methylpyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methylpyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a piperidine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用机制
The mechanism of action of 3-(1-Methylpyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide involves its conversion to MPP+, a toxic metabolite that selectively damages dopaminergic neurons by inhibiting complex I of the mitochondrial electron transport chain. This leads to the formation of reactive oxygen species and oxidative stress, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its effects on dopaminergic neurons, 3-(1-Methylpyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide has been shown to have a range of other biochemical and physiological effects. These include alterations in neurotransmitter levels, changes in gene expression, and disruptions in mitochondrial function.
实验室实验的优点和局限性
One of the primary advantages of using 3-(1-Methylpyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide in lab experiments is its selectivity for dopaminergic neurons, which allows for the study of specific neuronal populations. However, 3-(1-Methylpyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide also has limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are a number of potential future directions for research on 3-(1-Methylpyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, including the development of new animal models for Parkinson's disease, the investigation of its effects on other neuronal populations, and the development of new therapeutic strategies based on its mechanism of action. Additionally, there is ongoing research into the potential use of 3-(1-Methylpyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide as a tool for studying mitochondrial dysfunction and oxidative stress in a variety of diseases.
合成方法
3-(1-Methylpyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 1-methyl-4-piperidone with 4-methylpyrazole in the presence of thiophen-2-ylmethylamine. This reaction results in the formation of 3-(1-Methylpyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide as a white solid, which can be purified using standard laboratory techniques.
科学研究应用
3-(1-Methylpyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide has been used extensively in scientific research, particularly in the field of neuroscience. One of the primary applications of 3-(1-Methylpyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is in the study of Parkinson's disease, as it has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to a Parkinsonian-like syndrome in animal models.
属性
IUPAC Name |
3-(1-methylpyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-18-10-13(8-17-18)12-4-2-6-19(11-12)15(20)16-9-14-5-3-7-21-14/h3,5,7-8,10,12H,2,4,6,9,11H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBCEECWULEUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B2444629.png)


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide](/img/structure/B2444637.png)
![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2444638.png)

![2-Azabicyclo[3.1.1]heptan-1-ylmethanamine;dihydrochloride](/img/structure/B2444641.png)
![({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine dihydrochloride](/img/structure/B2444642.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2444643.png)


![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-ethylurea](/img/structure/B2444648.png)

![5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B2444652.png)